6-(4-oxoquinazolin-3(4H)-yl)-N-(4-(trifluoromethyl)phenyl)hexanamide
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Description
Scientific Research Applications
Synthesis and Pharmacological Potential
6-(4-oxoquinazolin-3(4H)-yl)-N-(4-(trifluoromethyl)phenyl)hexanamide is part of the quinazolinone derivatives known for their significant pharmacological importance. Research has shown that these derivatives exhibit a range of activities, including anti-inflammatory, analgesic, and antibacterial properties. For instance, the synthesis and characterization of various oxoquinazoline derivatives have led to the identification of compounds with promising pharmacological activities. These activities are compared against standard drugs, indicating their potential for development into therapeutic agents (Rajveer et al., 2010).
Antimicrobial and Antitumor Applications
The quinazolinone compounds have been evaluated for their antimicrobial activities against various bacteria and fungi strains. N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, a series of synthesized compounds, showed significant in vitro antibacterial and antifungal activities, demonstrating the broad spectrum of these derivatives' antimicrobial potential (Desai et al., 2011). Moreover, the antitumor activities of 4-arylaminoquinazoline derivatives, particularly those bearing N,N-diethyl(aminoethyl)amino moieties, have been highlighted. These compounds exhibit inhibitory effects against tumor cells, showing potential as EGFRwt-TK inhibitors in cancer treatment (Zhang et al., 2019).
Corrosion Inhibition
Besides pharmacological applications, quinazolinone derivatives have also been studied for their role in corrosion inhibition. For instance, benzofused heterocyclic compounds, including quinazolinones, have shown effectiveness in inhibiting mild steel corrosion in acidic solutions. Their inhibition efficiency indicates the potential of these compounds in industrial applications, particularly in protecting metals against corrosion (Hemapriya et al., 2016).
Properties
IUPAC Name |
6-(4-oxoquinazolin-3-yl)-N-[4-(trifluoromethyl)phenyl]hexanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O2/c22-21(23,24)15-9-11-16(12-10-15)26-19(28)8-2-1-5-13-27-14-25-18-7-4-3-6-17(18)20(27)29/h3-4,6-7,9-12,14H,1-2,5,8,13H2,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INCKDJFWYMPDLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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